molecular formula C11H10O4 B14724889 5,6-Dimethoxy-2H-1-benzopyran-2-one CAS No. 5630-38-6

5,6-Dimethoxy-2H-1-benzopyran-2-one

Cat. No.: B14724889
CAS No.: 5630-38-6
M. Wt: 206.19 g/mol
InChI Key: JEDURWYGTYJDPE-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-coumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. 5,6-Dimethoxy-coumarin, in particular, has gained attention due to its unique chemical structure and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxy-coumarin typically involves the methoxylation of coumarin derivatives. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts. For 5,6-dimethoxy-coumarin, the starting material is often 5,6-dihydroxy-coumarin, which undergoes methylation using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of 5,6-dimethoxy-coumarin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-coumarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield coumarin-quinones, while reduction can produce dihydro-coumarins. Substitution reactions can introduce various functional groups, leading to a wide range of coumarin derivatives .

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-coumarin involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for neurotransmission . Additionally, it can modulate signaling pathways, such as the MAPK and PI3K-Akt pathways, which are involved in cell proliferation and survival .

Comparison with Similar Compounds

5,6-Dimethoxy-coumarin can be compared with other coumarin derivatives such as:

Compared to these compounds, 5,6-dimethoxy-coumarin is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its dual methoxy groups can enhance its lipophilicity and potentially improve its ability to cross biological membranes .

Properties

CAS No.

5630-38-6

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

5,6-dimethoxychromen-2-one

InChI

InChI=1S/C11H10O4/c1-13-9-5-4-8-7(11(9)14-2)3-6-10(12)15-8/h3-6H,1-2H3

InChI Key

JEDURWYGTYJDPE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)OC(=O)C=C2)OC

Origin of Product

United States

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